molecular formula C14H14N4O2S2 B15023290 2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide

2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide

Cat. No.: B15023290
M. Wt: 334.4 g/mol
InChI Key: JVJNSUXMCOOTRP-UHFFFAOYSA-N
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Description

2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzothiazole with a suitable acylating agent to form the benzothiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxo-benzothiazol-3-yl)-acetamide: Lacks the thiadiazole ring, making it less complex.

    N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-acetamide: Similar structure but with an ethyl group instead of a propyl group.

    2-(2-Oxo-benzothiazol-3-yl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide: Contains a methyl group instead of a propyl group.

Uniqueness

The uniqueness of 2-(2-Oxo-benzothiazol-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide lies in its specific combination of benzothiazole and thiadiazole rings, along with the propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N4O2S2/c1-2-5-12-16-17-13(22-12)15-11(19)8-18-9-6-3-4-7-10(9)21-14(18)20/h3-4,6-7H,2,5,8H2,1H3,(H,15,17,19)

InChI Key

JVJNSUXMCOOTRP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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